molecular formula C24H21FN2O2 B11347770 N-(4-fluorobenzyl)-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-fluorobenzyl)-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11347770
M. Wt: 388.4 g/mol
InChI Key: SLLJUBDTJFAFJC-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with fluorophenyl, pyridinyl, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This could include the use of specific boron reagents tailored for the process, as well as the implementation of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,5,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21FN2O2/c1-15-12-20-17(3)23(29-21(20)13-16(15)2)24(28)27(22-6-4-5-11-26-22)14-18-7-9-19(25)10-8-18/h4-13H,14H2,1-3H3

InChI Key

SLLJUBDTJFAFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=CC=N4

Origin of Product

United States

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